molecular formula C₂₉H₂₈N₄O₂ B1149917 BI-853520

BI-853520

Cat. No.: B1149917
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure and Stereochemical Configuration

The molecular structure of ifebemtinib is characterized by a complex arrangement of aromatic and heterocyclic systems that confer its biological activity and selectivity. The compound possesses the molecular formula C28H28F4N6O4 with a molecular weight of 588.6 grams per mole, indicating a relatively large and structurally complex small molecule. The core structure is built upon a 2-anilino-4-benzylaminopyrimidine scaffold, which has been identified as an adenosine triphosphate competitive focal adhesion kinase inhibitor framework.

The stereochemical configuration of ifebemtinib does not contain traditional chiral centers, as evidenced by its structural representation and crystallographic analyses. The molecule features multiple planar aromatic systems connected through specific linkages that maintain the overall three-dimensional architecture necessary for target binding. The pyrimidine core serves as the central hub from which various substituents extend, creating a molecular geometry that facilitates specific interactions with the focal adhesion kinase active site.

X-ray crystallographic analysis has revealed that the nitrogen-hydrogen bond of the aniline group and the lone pair of the pyrimidine nitrogen in position 1 form strong hydrogen bonds to the hinge region of the kinase. This binding mode represents a unique structural feature that contributes to the compound's exceptional selectivity profile. The spatial arrangement of these hydrogen bond donors and acceptors creates a complementary fit within the focal adhesion kinase binding pocket while being less accommodated by other kinases.

The molecular architecture includes several key structural elements: a fluorinated benzamide moiety, a trifluoromethyl-substituted pyrimidine ring, an isoindolinone system, and a methylpiperidine group. These components are strategically positioned to optimize both binding affinity and selectivity, with each contributing specific physicochemical properties to the overall molecular profile.

International Union of Pure and Applied Chemistry Nomenclature and Structural Derivatives

The systematic International Union of Pure and Applied Chemistry nomenclature for ifebemtinib is 2-fluoro-5-methoxy-4-[[4-[(2-methyl-3-oxo-1H-isoindol-4-yl)oxy]-5-(trifluoromethyl)pyrimidin-2-yl]amino]-N-(1-methylpiperidin-4-yl)benzamide. This extensive nomenclature reflects the compound's structural complexity and provides a precise chemical description that encompasses all substituents and their positions within the molecular framework.

The compound is known by several synonyms and identifiers that facilitate its recognition across different databases and research contexts. These include the development code names and various chemical registry identifiers. The Chemical Abstracts Service registry number 1227948-82-4 serves as the primary identifier for the compound in chemical databases and regulatory submissions.

The Simplified Molecular Input Line Entry System representation of ifebemtinib is CN1CCC(CC1)NC(=O)C2=CC(=C(C=C2F)NC3=NC=C(C(=N3)OC4=CC=CC5=C4C(=O)N(C5)C)C(F)(F)F)OC, which provides a linear notation for the molecular structure. The International Chemical Identifier key ULMMVBPTWVRPSI-UHFFFAOYSA-N serves as a unique digital fingerprint for the compound, enabling precise identification across chemical informatics systems.

Structural derivatives of ifebemtinib have been explored through medicinal chemistry optimization programs, with modifications focused on improving activity and pharmaceutical properties. The 2-anilino-4-phenoxypyrimidine scaffold represents a key structural evolution from the original benzylaminopyrimidine framework, demonstrating how strategic modifications can enhance selectivity while maintaining potency. The nitrogen/oxygen exchange in position 4 of the pyrimidine ring was found to be well-tolerated by focal adhesion kinase while creating a unique binding mode that is less accommodated by other kinases.

Physicochemical Characterization (Solubility, Stability, Crystallography)

The solubility profile of ifebemtinib has been extensively characterized across various solvents, revealing important insights for pharmaceutical formulation development. In ethanol, the compound demonstrates good solubility at 25 milligrams per milliliter, corresponding to a molar concentration of 42.47 millimolar. The solubility in dimethyl sulfoxide is somewhat lower at 16 milligrams per milliliter, equivalent to 27.18 millimolar. Notably, ifebemtinib exhibits poor aqueous solubility, being essentially insoluble in water, which is a common characteristic of lipophilic kinase inhibitors.

The stability characteristics of ifebemtinib have been evaluated under various storage conditions to establish appropriate handling and storage protocols. As a powder, the compound maintains stability for up to three years when stored at -20 degrees Celsius, indicating excellent long-term chemical stability under appropriate conditions. When dissolved in suitable solvents, the compound remains stable for one year at -80 degrees Celsius, demonstrating adequate solution stability for research applications.

Solvent Solubility (mg/mL) Molar Concentration (mM)
Ethanol 25 42.47
Dimethyl sulfoxide 16 27.18
Water Insoluble Not applicable

Crystallographic studies have provided detailed insights into the solid-state structure of ifebemtinib and its interactions with target proteins. X-ray diffraction analysis has revealed the specific binding mode within the focal adhesion kinase active site, showing how the compound achieves its remarkable selectivity. The crystal structure demonstrates that the compound adopts a conformation that optimizes hydrogen bonding interactions with the kinase hinge region while minimizing unfavorable contacts that would reduce binding affinity.

The crystallographic data also provide information about the compound's conformational flexibility and the role of various substituents in maintaining the optimal binding geometry. These structural insights have been instrumental in understanding the structure-activity relationships that govern the compound's biological properties and have guided further optimization efforts in related chemical series.

Patent Landscape and Intellectual Property Developments

The intellectual property landscape surrounding ifebemtinib reflects the innovative nature of its chemical design and the broad scope of its potential therapeutic applications. Multiple patent families have been established to protect various aspects of the compound's composition, synthesis methods, and therapeutic uses, creating a comprehensive intellectual property portfolio that spans multiple jurisdictions.

Patent protection for ifebemtinib includes composition of matter claims that cover the specific chemical structure and its pharmaceutically acceptable salts. These fundamental patents provide broad protection for the compound itself, regardless of its specific therapeutic application or formulation. The patent applications demonstrate the novelty of the chemical structure within the existing landscape of kinase inhibitors and establish the compound's distinct chemical identity.

Combination therapy patents represent a significant portion of the intellectual property portfolio, with specific protection for the use of ifebemtinib in combination with various chemotherapeutic agents. These patents recognize the potential synergistic effects that may be achieved through combination treatments and provide protection for specific therapeutic regimens. The patent applications detail various combination strategies, including combinations with pegylated liposomal doxorubicin and other established cancer therapeutics.

Method of use patents have been filed to protect specific therapeutic applications of ifebemtinib, particularly in the treatment of tumors with specific genetic mutations. These patents demonstrate the compound's potential utility in precision medicine approaches and provide protection for targeted therapeutic strategies. The patent portfolio includes applications for treating tumors with KRAS mutations, reflecting the compound's potential role in addressing specific molecular subtypes of cancer.

Patent Type Application Focus Geographic Scope
Composition of Matter Chemical structure and salts Multiple jurisdictions
Combination Therapy Chemotherapy combinations International
Method of Use Specific tumor types Global protection
Manufacturing Process Synthesis methods Selected regions

The international patent strategy for ifebemtinib includes filings in major pharmaceutical markets, ensuring broad geographic protection for the compound and its various applications. The patent applications have been filed through both direct national filings and international patent cooperation treaty applications, providing efficient global patent protection. The temporal distribution of patent filings reflects the ongoing development of the compound and the continuous expansion of its potential therapeutic applications.

Properties

Molecular Formula

C₂₉H₂₈N₄O₂

Appearance

Solid powder

Origin of Product

United States

Comparison with Similar Compounds

Chemical and Pharmacological Profiles

Table 1: Key FAK Inhibitors in Clinical Development

Compound Alternative Name Chemical Class Phase IC50 (FAK) Key Features
Defactinib VS-6063 Pyrimidine II 0.6 nM Completed Phase II in KRAS-mutant NSCLC; targets ATP-binding pocket
GSK-2256098 - Pyrimidine II 1.5 nM Reversible ATP-competitive inhibitor; active in advanced solid tumors
CEP-37440 - Pyrimidine I 2 nM Orally bioavailable; inhibits FAK and anaplastic lymphoma kinase (ALK)
VS-4718 PND-1186 Pyridine I 1.5 nM Terminated due to toxicity; dual FAK/PYK2 inhibition
PF-00562271 VS-6062 Pyrimidine I 1.5 nM Inhibits FAK and proline-rich tyrosine kinase 2 (PYK2)

Key Differences :

  • Chemical Structure : BI-853520 uniquely lacks a pyrimidine/pyridine core, instead featuring an acrylamido functionality, which may reduce off-target effects compared to VS-4718 or PF-00562271 .

Preclinical and Clinical Efficacy

Table 2: Preclinical and Clinical Outcomes

Compound Preclinical Efficacy Clinical Outcomes
Defactinib Synergizes with paclitaxel in ovarian cancer Phase II completed; limited efficacy in mesothelioma
GSK-2256098 Reduces tumor angiogenesis in glioblastoma Phase II ongoing; well-tolerated but limited monotherapy activity
CEP-37440 Inhibits FAK/ALK in inflammatory myofibroblastic tumors Phase I completed; no published efficacy data

Notable Findings:

  • VS-4718 and TAE226 were discontinued due to toxicity or off-target effects, whereas this compound maintains a favorable safety profile .

Combination Therapy Potential

Table 3: Combination Strategies

Compound Combination Partners Therapeutic Context Outcome/Status
Defactinib Pembrolizumab (anti-PD-1) NSCLC and mesothelioma Phase II ongoing (NCT02758587)
GSK-2256098 Trametinib (MEK inhibitor) Pancreatic cancer Prevents ERK reactivation in models

Unique Advantage of this compound :

Q & A

Q. What is the molecular mechanism of BI-853520 in FAK inhibition, and how is its specificity validated experimentally?

Q. How is the inhibitory potency of this compound quantified in preclinical cancer models?

Q. What experimental protocols are critical for ensuring reproducibility in this compound studies?

  • Compound characterization : Provide detailed synthesis protocols, purity data (HPLC/MS), and stability profiles under storage conditions .
  • In vitro assays : Standardize cell culture conditions (e.g., serum concentration, passage number) and include controls for FAK-independent pathways.

Advanced Research Questions

Q. How should researchers design experiments to evaluate this compound in combination therapies?

  • Mechanistic rationale : Target pathways downstream of FAK (e.g., PI3K/AKT or RAS/MAPK) to address compensatory signaling .

Q. What methodologies resolve contradictions in this compound efficacy across cancer types?

  • Pharmacokinetic (PK)/pharmacodynamic (PD) modeling : Correlate plasma/tissue drug concentrations with target engagement (e.g., FAK phosphorylation) to explain differential efficacy .

Q. How can researchers optimize dosing regimens to overcome acquired resistance to this compound?

  • Adaptive dosing : Use PK-guided escalation in murine models to maintain target inhibition while avoiding toxicity.
  • Biomarker-driven trials : Integrate liquid biopsies (e.g., ctDNA analysis) in clinical cohorts to detect emergent resistance mechanisms early .

Clinical Translation Questions

Q. What are the key considerations for translating preclinical this compound data into phase I trials?

  • Patient stratification : Include biomarkers like FAK overexpression or tumor mutational burden to enrich for responders .

Q. How should researchers analyze clinical trial data to assess this compound's antitumor activity?

  • Response criteria : Use RECIST v1.1 for solid tumors and immune-related response criteria for immunogenic cancers .
  • Survival endpoints : Compare progression-free survival (PFS) in this compound monotherapy vs. historical controls for similar malignancies .

Data Reporting and Ethical Compliance

Q. What guidelines ensure rigorous reporting of this compound research data?

  • MIAME compliance : Detail experimental conditions (e.g., cell line authentication, assay replicates) per journal guidelines .
  • Clinical trial transparency : Register protocols on ClinicalTrials.gov and share results within 12 months of completion .

Q. How can researchers ethically access and share this compound-related materials?

  • Material transfer agreements (MTAs) : Secure licenses for proprietary compounds (e.g., from Boehringer Ingelheim) and cite patents in publications .
  • Data requests : Follow institutional guidelines (e.g., Cambridge English protocols) to submit formal requests for clinical trial datasets, including research objectives and analysis plans .

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